

3-Chloro-4-ethylpyridine molecular weight and structure

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Compound of Interest

Compound Name: 3-Chloro-4-ethylpyridine

CAS No.: 79698-48-9

Cat. No.: B3285097

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An In-depth Technical Guide to **3-Chloro-4-ethylpyridine**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Chloro-4-ethylpyridine is a halogenated heterocyclic compound that serves as a crucial building block in modern organic synthesis. As a substituted pyridine, it belongs to a class of structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of a chlorine atom and an ethyl group on the pyridine ring provides a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for researchers and drug development professionals. The chlorine atom, in particular, can profoundly influence a molecule's pharmacological profile, often leading to significant improvements in potency and pharmacokinetic parameters.[2]

This guide offers a comprehensive technical overview of **3-Chloro-4-ethylpyridine**, synthesizing field-proven insights with established chemical principles. It covers the molecule's core properties, provides a detailed and validated synthetic protocol with mechanistic

explanations, explores its reactivity in the context of drug discovery, and outlines essential safety considerations.

Molecular Structure and Physicochemical Properties

The structural foundation of **3-Chloro-4-ethylpyridine** is a six-membered aromatic ring containing one nitrogen atom, functionalized with a chlorine atom at the 3-position and an ethyl group at the 4-position. This arrangement dictates its reactivity, polarity, and steric profile.

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Figure 1. 2D Chemical Structure of **3-Chloro-4-ethylpyridine**.

A summary of its key identifiers and computed physicochemical properties is provided below. Experimental data for this specific compound is not widely published; therefore, properties of structurally related compounds such as 4-ethylpyridine and 3-chloropyridine are included for comparative context.

Identifier / Property	Value for 3-Chloro-4-ethylpyridine	Contextual Data
IUPAC Name	3-Chloro-4-ethylpyridine	-
CAS Number	79698-48-9[3]	-
Molecular Formula	C ₇ H ₈ ClN[3]	-
Molecular Weight	141.60 g/mol [3]	-
SMILES	CCC1=C(C=NC=C1)Cl[3]	-
Topological Polar Surface Area (TPSA)	12.89 Å ² [3]	-
LogP (Computed)	2.2974[3]	-
Hydrogen Bond Donors	0[3]	-
Hydrogen Bond Acceptors	1[3]	-
Boiling Point	Not available	168 °C (4-ethylpyridine)[4]; 148 °C (3-chloropyridine)[5][6]
Density	Not available	0.942 g/mL (4-ethylpyridine)[4] [7]; 1.194 g/cm ³ (3-chloropyridine)[5][6]
Refractive Index	Not available	n ₂₀ /D 1.501 (4-ethylpyridine) [4]; n ₂₀ /D 1.533 (3-chloropyridine)[5][6]
Storage	Sealed in dry, 2-8°C[3]	-

Synthesis and Mechanistic Insights

Retrosynthetic Analysis and Strategy

A logical and industrially relevant approach to synthesizing **3-Chloro-4-ethylpyridine** is through the direct electrophilic aromatic substitution of the readily available starting material, 4-ethylpyridine. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution compared to benzene. However, the reaction can be driven using potent

electrophiles and catalysts. The directing effects of the nitrogen atom and the alkyl group must be carefully considered to achieve the desired regioselectivity for the 3-position. A Lewis acid catalyst is employed to activate the chlorinating agent and enhance the electrophilicity of the pyridine ring, favoring substitution at the 3-position.[8]

Experimental Protocol: Electrophilic Chlorination of 4-Ethylpyridine

This protocol describes a representative method for the synthesis of **3-Chloro-4-ethylpyridine**. It is a self-validating system; checkpoints for reaction monitoring via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are included to ensure progression and completion.

Materials:

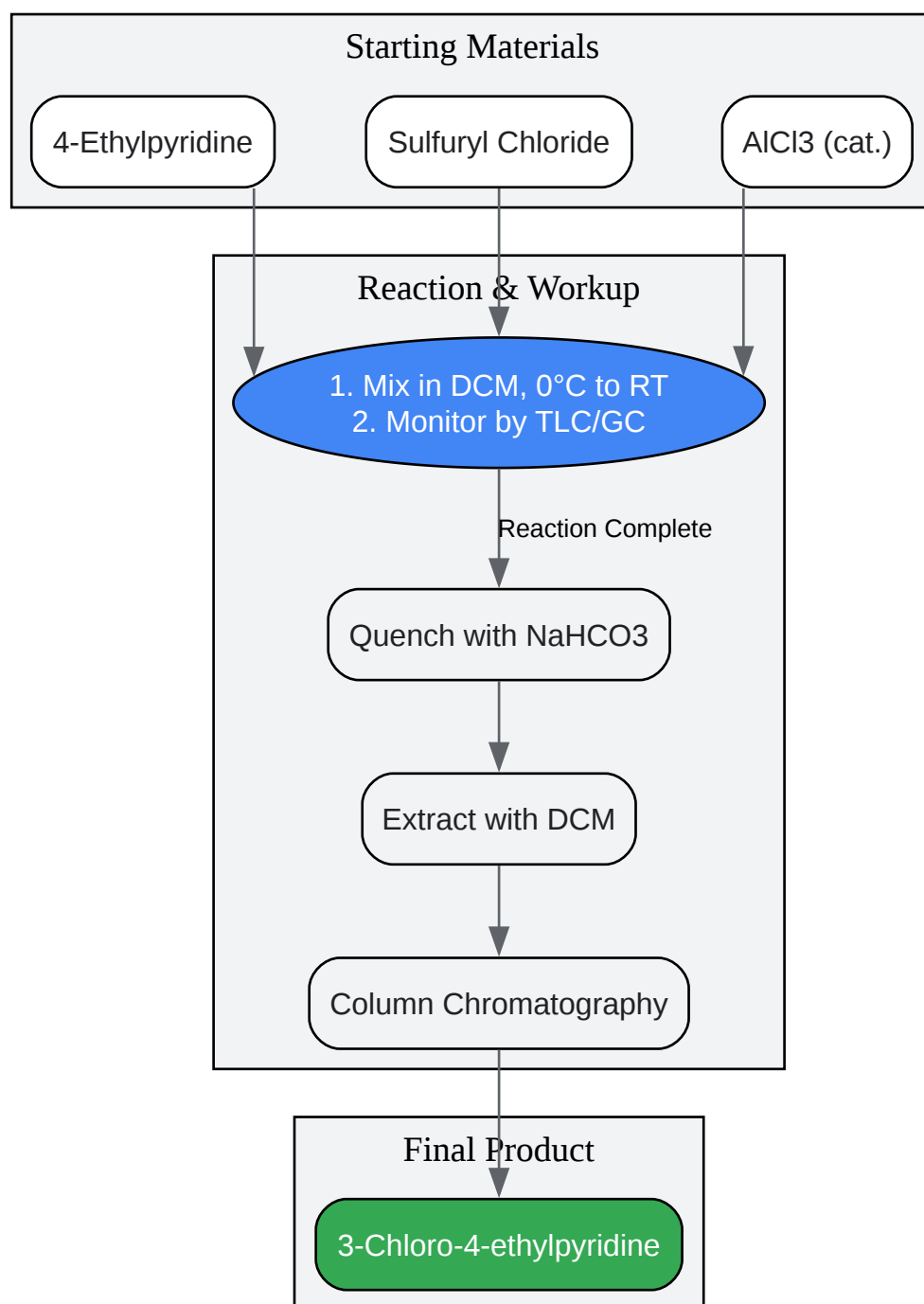
- 4-Ethylpyridine (1.0 eq)
- Sulfuryl chloride (SO_2Cl_2) (1.1 eq)
- Anhydrous aluminum chloride (AlCl_3) (0.1 eq)
- Anhydrous dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexanes, Ethyl acetate (for chromatography)

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.1 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

- Addition of Reactants: Slowly add 4-ethylpyridine (1.0 eq) to the cooled suspension. In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
 - Causality: Dropwise addition at low temperature is critical to control the exothermic reaction, prevent over-chlorination, and minimize the formation of tar-like byproducts.[8] The Lewis acid catalyst (AlCl_3) coordinates with the pyridine nitrogen, withdrawing electron density and directing the electrophilic attack to the 3-position.[8]
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or GC. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.
- Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acidic catalyst and any remaining acidic reagents.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **3-Chloro-4-ethylpyridine**.

Synthesis Workflow Diagram



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Caption: Electrophilic chlorination workflow.

Troubleshooting and Optimization

Issue	Potential Cause(s)	Recommended Solution(s)
Low Yield	Incomplete reaction; suboptimal temperature.	Increase reaction time or gently heat while monitoring. Screen alternative chlorinating agents like N-Chlorosuccinimide (NCS).[8]
Poor Regioselectivity	High reaction temperature favoring less selective pathways.	Conduct the reaction at the lowest effective temperature. Ensure the catalyst is fully anhydrous and active.[8]
Polychlorination	Excess of chlorinating agent; high reactivity.	Use a stoichiometric amount of the chlorinating agent and add it portion-wise to maintain a low concentration.[8]
Tar Formation	High reaction temperature; impurities in starting material.	Lower the reaction temperature. Ensure the purity of 4-ethylpyridine and use anhydrous solvents.[8]

Chemical Reactivity and Applications in Drug Development

The Role of the Chloro Substituent as a Synthetic Handle

The chlorine atom at the 3-position is not merely a static feature; it is a versatile functional group that enables further molecular elaboration. It is an excellent leaving group in nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive handle for a wide array of metal-catalyzed cross-coupling reactions.[5]

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.[6]

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

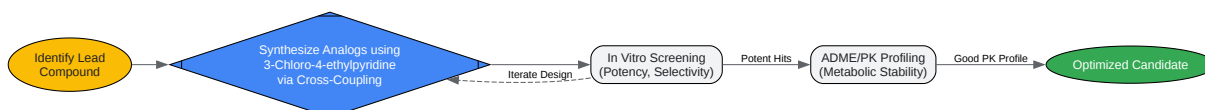
This reactivity allows for the efficient incorporation of the 3-chloro-4-ethylpyridyl moiety into complex molecular scaffolds, a common strategy in the lead optimization phase of drug discovery.

Impact on Pharmacological Properties (The "Magic Chloro" Effect)

The introduction of a chlorine atom into a drug candidate can have profound, sometimes non-obvious, positive effects on its biological profile.^[2] This phenomenon, often termed the "magic chloro" effect, stems from several factors:

- Modulation of pKa: The electron-withdrawing nature of chlorine can lower the pKa of the pyridine nitrogen, affecting the molecule's ionization state at physiological pH, which in turn influences solubility, cell permeability, and receptor binding.
- Metabolic Blocking: A chlorine atom can be placed at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes). This "metabolic blocking" can increase the drug's half-life and oral bioavailability.
- Enhanced Binding Affinity: Chlorine can participate in favorable halogen bonding interactions with protein targets or displace water molecules from a binding pocket, leading to a significant increase in potency.^[2]

Logical Workflow for Application in Drug Discovery



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Caption: Use in a lead optimization cycle.

Safety and Handling

3-Chloro-4-ethylpyridine should be handled with care by personnel trained in chemical safety. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the hazards can be inferred from structurally similar molecules like 3-chloro-4-methylpyridine and 3-chloropyridine.^{[9][10]}

Expected Hazards:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.^{[9][11]}
- Skin Corrosion/Irritation: Causes skin irritation.^[11]
- Eye Damage/Irritation: Causes serious eye damage or irritation.^{[11][12]}
- Respiratory Irritation: May cause respiratory irritation.^[11]

GHS Hazard Statements (H-codes)	GHS Precautionary Statements (P-codes)
H302: Harmful if swallowed. ^[11]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. ^{[10][12]}
H315: Causes skin irritation. ^[11]	P280: Wear protective gloves/protective clothing/eye protection/face protection. ^[10]
H318/H319: Causes serious eye damage/irritation. ^[11]	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
H335: May cause respiratory irritation. ^[11]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Work in a well-ventilated fume hood.

- Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place as recommended.[3]

Conclusion

3-Chloro-4-ethylpyridine is a highly versatile and valuable chemical intermediate for research and development professionals. Its structure provides a strategic entry point for creating diverse libraries of compounds through well-established cross-coupling chemistries. The demonstrated impact of chloro-substitution on the pharmacokinetic and pharmacodynamic properties of bioactive molecules underscores its importance in modern medicinal chemistry. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables scientists to effectively leverage this building block in the pursuit of novel therapeutics and other advanced chemical applications.

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